tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It features a tert-butyl group, a fluorophenyl thioether, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Attachment of the Fluorophenyl Thioether: The fluorophenyl thioether moiety is attached through a nucleophilic substitution reaction, where a fluorophenyl thiol reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted piperidine or fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl thioethers on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be relevant in the design of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl thioether moiety may play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The piperidine ring can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl thioether moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)sulfanylpiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2S/c1-16(2,3)20-15(19)18-10-8-14(9-11-18)21-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVJFJMSLFRIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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